Product packaging for alpha-Allylprodine(Cat. No.:CAS No. 53611-18-0)

alpha-Allylprodine

Cat. No.: B12747572
CAS No.: 53611-18-0
M. Wt: 287.4 g/mol
InChI Key: KGYFOSCXVAXULR-SJLPKXTDSA-N
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Description

alpha-Allylprodine is a potent opioid analgesic compound belonging to the phenylpiperidine class, first developed in 1957 . It acts as an agonist on the μ-opioid receptor, producing characteristic effects such as analgesia and sedation, alongside known opioid side effects including nausea, respiratory depression, and potential for harmful or fatal outcomes . This compound is notably more potent than related drugs like α-prodine, with its 3R,4S-isomer demonstrating approximately 23 times the potency of morphine . This high potency is attributed to its unique allyl group, which allows it to bind to an additional amino acid target within the μ-opioid receptor binding site . The compound is highly stereoselective, meaning the different spatial arrangements of its atoms result in significant differences in biological activity, with one isomer being substantially more active than the other . The primary research value of this compound lies in its use as a critical probe for studying opioid receptor structure and function . Investigations with this compound and its analogues have provided key evidence that phenolic and non-phenolic opioid ligands interact with different subsites on identical opioid receptors . This has advanced receptor modeling, suggesting these subsites are identical to those recognizing the aromatic rings of endogenous enkephalins and endorphins . As such, it is an invaluable tool for neuropharmacology and analgesic research. Supplied as a high-quality pharmaceutical reference standard, this product is intended for use in vital research applications such as product development, analytical method validation, quality control, and stability studies . All available compounds and impurities are thoroughly characterized and come with a Certificate of Analysis (COA) to ensure regulatory compliance . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. It is regulated as a Schedule I controlled substance in the United States and as a prohibited narcotic in many other countries, including Australia and Germany . Researchers are responsible for ensuring compliance with all applicable laws and regulations governing the handling of controlled substances in their region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO2 B12747572 alpha-Allylprodine CAS No. 53611-18-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53611-18-0

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

[(3R,4S)-1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl] propanoate

InChI

InChI=1S/C18H25NO2/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3/t16-,18-/m1/s1

InChI Key

KGYFOSCXVAXULR-SJLPKXTDSA-N

Isomeric SMILES

CCC(=O)O[C@]1(CCN(C[C@H]1CC=C)C)C2=CC=CC=C2

Canonical SMILES

CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2

Origin of Product

United States

Structural Characterization and Stereochemistry in Academic Research

Elucidation of Diastereomeric Configurations

Alpha-allylprodine possesses two chiral centers at the C3 and C4 positions of its piperidine (B6355638) ring. This results in the existence of two diastereomeric racemates, alpha and beta, with the alpha diastereomer being the subject of greater interest due to its pharmacological profile. Each racemate is a mixture of two enantiomers. The alpha-racemate consists of the (3R, 4S) and (3S, 4R) enantiomers. vulcanchem.com

The different spatial arrangements of the substituents on the piperidine ring in these diastereomers lead to distinct chemical and physical properties. Research has consistently shown that the biological activity of allylprodine is highly dependent on its stereochemistry. wikipedia.orgncats.io The (3R,4S) isomer, in particular, is noted for being significantly more potent than the other stereoisomers. wikipedia.orgvulcanchem.com In fact, the (3R,4S) configuration accounts for 98% of the total analgesic activity. vulcanchem.com In contrast, the (3S,4R) isomer has less than 2% of the potency of the parent compound, highlighting the critical role of the absolute configuration in its opioid activity. vulcanchem.com

Table 1: Stereoisomers of this compound and Analgesic Activity

Stereoisomer Configuration Relative Analgesic Potency
(3R, 4S) High (accounts for 98% of total activity) vulcanchem.com
(3S, 4R) Low (<2% of parent compound's potency) vulcanchem.com
Beta-Diastereomers
(3R, 4R) Not specified in the provided context
(3S, 4S) Not specified in the provided context

X-ray Crystallographic Analyses of this compound Stereoisomers

A key study in this area involved the X-ray crystallographic analysis of the two diastereomeric racemates of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride (allylprodine hydrochloride). nih.gov This research was undertaken to understand how the conformation of these isomers influences their interaction with analgesic receptor sites. nih.gov The analysis revealed that in the highly potent isomer, the phenyl group has a chiral orientation that is consistent with the structure-activity relationships observed in other 4-phenylpiperidine (B165713) analgesics. nih.gov However, the less potent isomer also shares this feature, which suggests that this specific conformational arrangement alone is not sufficient to confer high potency. nih.gov

The crystallographic data strongly suggest that the high potency and stereoselectivity of the more active isomer are primarily due to the interaction of its allylic double bond with an accessory site on the receptor. nih.gov

Conformational Analysis and its Implications for Ligand-Receptor Interactions

The conformation of the piperidine ring and the spatial orientation of its substituents are crucial for effective binding to opioid receptors. In this compound, the piperidine ring typically adopts a chair conformation. The orientation of the phenyl group at C4 is a key determinant of analgesic activity.

Molecular modeling studies have provided further insights into the ligand-receptor interactions of this compound. It is proposed that the allyl group of the potent (3R,4S) isomer occupies a hydrophobic pocket formed by transmembrane helices of the μ-opioid receptor, which stabilizes the active conformation of the receptor. vulcanchem.com This interaction is thought to be responsible for the enhanced potency of this compound compared to its non-allylated counterparts. wikipedia.orgvulcanchem.com

Research on allylprodine analogs has also shed light on the nature of the opioid receptor binding site. acs.orgnih.gov Studies on m-hydroxyallylprodine, for example, have contributed to the hypothesis that phenolic and non-phenolic ligands may interact with different subsites on the same opioid receptor. acs.orgnih.gov This is supported by the observation that the introduction of a hydroxyl group on the phenyl ring can dramatically alter the compound's activity profile. nih.gov

The interaction is a dual one: the protonated amine of the piperidine ring forms a salt bridge, while the allyl group engages in van der Waals interactions. vulcanchem.com The propionyl ester group enhances lipid solubility. vulcanchem.com

Structure Activity Relationship Sar Studies of Alpha Allylprodine and Its Analogues

Influence of the Allyl Moiety on Potency and Stereoselectivity at Opioid Receptors

The presence and orientation of the allyl group at the C3 position of the piperidine (B6355638) ring in alpha-allylprodine are critical determinants of its high potency and stereoselectivity. nih.govwikipedia.org X-ray crystallographic studies of the two diastereomeric racemates of allylprodine hydrochloride have revealed that the allyl group's interaction with an accessory site on the opioid receptor is primarily responsible for the compound's enhanced analgesic activity and stereoselectivity. nih.gov This interaction is believed to be with an additional amino acid target in the binding site on the µ-opioid receptor. wikipedia.orgwikidoc.org

The high potency of one of the isomers is attributed to this specific interaction of the allylic double bond. nih.gov This is supported by the observation that while both potent and weak isomers may share a similar chiral orientation of the phenyl group, a feature common among 4-phenylpiperidine (B165713) analgesics, this conformation alone does not guarantee high potency. nih.gov Therefore, the allyl group is not merely a steric bulk but an active participant in the ligand-receptor binding, contributing significantly to the compound's pharmacological profile. nih.gov Modeling studies have further reinforced the importance of the alkene group by showing its overlay with the alkenes in other potent opioids like 14-cinnamoyloxycodeinone and 14-allyloxycodeinone. wikipedia.org

Investigation of Differential Opioid Receptor Subsite Recognition

Research into this compound and its analogues has led to the proposal of a multi-subsite opioid receptor model. This model helps to explain the varied binding modes of different opioid ligands. thieme-connect.de

A proposed three-site receptor model suggests the presence of at least two aromatic binding subsites, designated as T and P, and an anionic site (A) where the protonated nitrogen of the ligand binds. thieme-connect.de It is hypothesized that the aromatic groups of different opioid ligands can be recognized by these different aromatic-binding subsites. nih.govresearchgate.net For instance, it is proposed that the aromatic ring of morphine interacts with the T subsite, while the phenyl group of this compound binds to the P subsite. thieme-connect.de This differential recognition is thought to be analogous to how the aromatic rings of Tyr1 and Phe4 in enkephalins and endorphins are recognized. nih.govresearchgate.net

Comparative SAR Analysis with Related 4-Phenylpiperidine Opioids

This compound belongs to the 4-phenylpiperidine class of synthetic opioids, which also includes pethidine (meperidine) and fentanyl. wikipedia.orgresearchgate.netdrugbank.com The SAR of this class is heavily influenced by the substituents on the piperidine ring. researchgate.net

In comparison to its analogue α-prodine, this compound demonstrates greater analgesic potency. wikipedia.orgwikidoc.org This enhancement is directly attributed to the C3 allyl group. wikipedia.orgwikidoc.org X-ray crystallographic analysis shows that the chiral orientation of the phenyl group in the highly potent isomer of this compound is consistent with the stereostructure-activity relationships observed in other potent 4-phenylpiperidine analgesics. nih.gov However, the presence of this favorable phenyl conformation in the weaker isomer as well indicates that other factors, like the allyl group interaction, are paramount for high potency. nih.gov

Studies on fentanyl analogues, another group of 4-phenylpiperidines, have shown that substitutions at the C3 position of the piperidine ring with groups larger than a methyl group can drastically reduce analgesic potency. researchgate.net This highlights the sensitive steric requirements at this position, a principle that is also evident in the stereospecific activity of this compound.

Analog Development as Opioid Receptor Probes

The distinct binding characteristics of this compound and its analogues have made them valuable tools for probing the opioid receptor landscape. nih.govresearchgate.net The synthesis and pharmacological evaluation of analogues, such as m-hydroxyallylprodine, have been instrumental in developing the hypothesis of multiple aromatic binding subsites on the µ-opioid receptor. nih.govresearchgate.net

By creating analogues with specific structural modifications, researchers can investigate the roles of different parts of the molecule in receptor binding and activation. The dramatic difference in activity observed with the introduction of a phenolic hydroxyl group in this compound, for example, provided strong evidence for differential binding modes between phenolic and non-phenolic ligands. nih.govresearchgate.net This has allowed for a more refined understanding of the complex nature of opioid receptor-ligand interactions.

Stereoselectivity of Isomers and Receptor Binding Affinity (e.g., 3R,4S-isomer)

This compound exhibits significant stereoselectivity, with one of its isomers being considerably more active than the others. wikipedia.orgncats.io The 3R,4S-isomer of this compound is reported to be 23 times more potent than morphine as an analgesic. wikipedia.org This high potency is a direct result of the allyl group binding to an additional site on the µ-opioid receptor. wikipedia.org

X-ray crystallography has been employed to determine the absolute stereochemistry and conformation of the diastereomeric racemates of this compound. nih.gov These studies have confirmed that the chiral orientation of the phenyl group in the highly potent isomer aligns with the established SAR for other 4-phenylpiperidine analgesics. nih.gov The less active isomer, while possessing a similar phenyl group orientation, lacks the specific interaction of the allyl group, which is crucial for high potency and stereoselectivity. nih.gov

Table of Analgesic Potency

CompoundRelative Analgesic Potency
This compound (3R,4S-isomer)23 times more potent than morphine wikipedia.org
α-prodineLess potent than this compound wikipedia.orgwikidoc.org
m-hydroxyallylprodineInactive (neither agonist nor antagonist) nih.govresearchgate.net

Pharmacological Mechanisms of Action at Opioid Receptors Preclinical Investigations

Mu-Opioid Receptor Engagement and Activation

Alpha-allylprodine functions as an agonist at the μ-opioid receptor. wikidoc.orgwikipedia.org Activation of μ-opioid receptors, which are G protein-coupled receptors, initiates a cascade of intracellular signaling events that result in the analgesic effects observed with this class of drugs. nih.govmdpi.com The potency of this compound is notably influenced by its stereochemistry. The molecule has two chiral centers, leading to the existence of different stereoisomers. Research has demonstrated that the analgesic activity resides predominantly in one of the isomers. wikidoc.orgncats.io Specifically, the (3R,4S)-isomer of allylprodine is significantly more potent, reported to be 23 times more potent than morphine in certain assays. wikipedia.org This stereoselectivity highlights the precise structural requirements for optimal interaction with the μ-opioid receptor. The increased potency of this compound compared to its analogue, α-prodine, is attributed to the presence of the allyl group, which is thought to interact with an additional binding site on the μ-opioid receptor. wikidoc.orgwikipedia.org

Proposed Receptor Models for Ligand Binding

The interaction between opioid ligands and their receptors has been the subject of various theoretical models developed over decades of research. These models attempt to explain the structure-activity relationships observed among different classes of opioids.

The concept of a three-point attachment model for opioid analgesics was first proposed by Beckett and Casy in the 1950s, long before the definitive identification of opioid receptors. nih.govguidetopharmacology.org This model was based on the structure-activity relationships of rigid opioids like morphine and suggested key features of the receptor binding site. These included an anionic site to interact with the protonated amine of the ligand, a flat surface for the aromatic ring, and a cavity to accommodate parts of the piperidine (B6355638) ring. nih.govnih.gov While initially based on morphinans, this model has been adapted to understand the binding of flexible opioids like the 4-phenylpiperidines. nih.gov A proposed three-site receptor model that accommodates morphine, the opioid peptides, and non-phenolic opioids like this compound suggests that these different ligands can bind to the same receptor, but may interact with different subsites. nih.govthieme-connect.de This unified theory posits that while all three classes of ligands share common interaction points, such as the cationic binding site, they may engage with distinct aromatic-binding subsites within the larger receptor pocket. nih.gov

The exceptionally high potency and stereoselectivity of certain this compound isomers led to the hypothesis that its allyl group interacts with an accessory binding site on the opioid receptor. wikidoc.orgnih.gov This concept, advanced by Portoghese and colleagues, suggests that this additional interaction, not available to simpler analogues like prodine, significantly enhances the binding affinity and efficacy of the molecule. wikidoc.orgnih.gov X-ray crystallography studies of two diastereomeric racemates of allylprodine provided structural evidence supporting this hypothesis. nih.gov The data indicated that while the general conformation of the potent and weak isomers was similar, the profound difference in analgesic potency was likely due to the specific interaction of the allyl group's double bond with this accessory region on the receptor. nih.gov Further research on allylprodine analogues proposed that phenolic opioids (like morphine) and non-phenolic opioids (like this compound) interact with different subsites on the same μ-opioid receptor, with these subsites potentially being the same ones that recognize the aromatic residues of endogenous opioid peptides like enkephalins. nih.govresearchgate.net

In Vitro and Preclinical In Vivo Mechanistic Investigations

The pharmacological profile of this compound has been characterized through a combination of in vitro and in vivo preclinical studies. These assays provide quantitative measures of its agonist activity and analgesic efficacy.

The guinea pig ileum (GPI) preparation is a classic in vitro model for assessing the activity of opioid compounds. nih.govresearchgate.net In this assay, opioid agonists inhibit the electrically induced contractions of the smooth muscle, an effect that can be reversed by opioid antagonists. Studies utilizing the GPI preparation have been crucial in characterizing the activity of this compound and its analogues. For instance, research investigating analogues of allylprodine tested their narcotic agonist and antagonist activity on the electrically stimulated guinea pig ileum. nih.gov This assay demonstrated that the introduction of a meta-hydroxyl group to this compound, creating m-hydroxyallylprodine, resulted in a compound that was neither an agonist nor an antagonist, highlighting the strict structural requirements for activity at the μ-receptor. nih.govresearchgate.net

Table 1: In Vitro Activity of Allylprodine Analogues in Guinea Pig Ileum Assay

CompoundActivity
This compound Agonist
m-Hydroxyallylprodine Inactive (Neither Agonist nor Antagonist)

This table summarizes the reported activities of this compound and its m-hydroxy analogue in the electrically stimulated guinea pig ileum preparation, based on findings from preclinical studies. nih.gov

The hot-plate test in mice is a standard in vivo method used to evaluate the analgesic properties of drugs. dgra.denih.gov The test measures the latency of a mouse to react to a thermal stimulus (e.g., by licking a paw or jumping) after being placed on a heated surface. An increase in this reaction time is indicative of an analgesic effect. dgra.de Preclinical studies have used the hot-plate procedure to assess the analgesic potency of this compound and its derivatives. nih.gov These tests confirmed the potent analgesic activity of this compound. researchgate.net In comparative studies, the hot-plate test was used to establish the relative potencies of different stereoisomers and analogues. researchgate.net For example, studies on m-hydroxyallylprodine using the hot-plate procedure in mice corroborated the findings from the guinea pig ileum assay, showing little to no analgesic activity. nih.govresearchgate.net This demonstrates the predictive value of in vitro assays for in vivo analgesic effects for this class of compounds.

Table 2: Preclinical Analgesic Activity Data for Allylprodine Analogues

CompoundAssaySpeciesFinding
This compound Hot-Plate TestMicePotent Analgesic Activity
m-Hydroxyallylprodine Hot-Plate TestMiceLittle to no activity

This table presents a summary of findings from the hot-plate procedure in mice for this compound and its m-hydroxy analogue, as reported in preclinical pharmacological characterizations. nih.gov

Synthetic Methodologies and Chemical Derivatization in Research Contexts

Synthetic Routes for Alpha-Allylprodine and its Analogues

This compound is a derivative of the 4-phenylpiperidine (B165713) class of opioids and is structurally analogous to prodine. wikipedia.orgwikidoc.org Its synthesis and the creation of its analogues have been crucial for studying structure-activity relationships within this chemical family. The fundamental synthesis of this compound, a 3-allyl-1-methyl-4-phenyl-4-propionoxypiperidine, has been a key focus of research since its discovery by Hoffman-La Roche in 1957. wikipedia.orgncats.io

The general synthetic approach involves the creation of the core piperidine (B6355638) structure, followed by the introduction of the characteristic allyl group at the 3-position and the propionoxy group at the 4-position. The synthesis of various analogues has been achieved by modifying these key functional groups to probe their influence on receptor binding and analgesic activity. nih.govacs.org For instance, the synthesis of m-hydroxy analogues of allylprodine has been undertaken to investigate the role of phenolic groups in opioid receptor interaction. nih.govresearchgate.net

X-ray crystallographic studies have been performed on the two diastereomeric racemates of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride (allylprodine hydrochloride) to understand the role of conformation in their interaction with analgesic receptor sites. nih.gov These studies have highlighted the importance of the stereochemistry of the molecule, with one isomer demonstrating significantly higher potency. wikipedia.orgwikidoc.orgnih.gov The (3R,4S)-isomer, in particular, is noted to be considerably more potent than morphine. wikipedia.org

Strategies for Chemical Derivatization for Receptor Probing and Mechanistic Studies

The chemical derivatization of this compound has been a valuable strategy for probing the nature of opioid receptors and understanding the molecular mechanisms of its action. nih.gov The primary goal of these derivatizations is to create a library of related compounds with systematic variations in their structure. These variations allow researchers to map the binding pocket of the opioid receptor and identify key interactions that contribute to agonist or antagonist activity.

A significant area of investigation has been the modification of the allyl group. nih.gov The presence of this group is believed to contribute to the high potency and stereoselectivity of this compound by interacting with an accessory binding site on the μ-opioid receptor. wikipedia.orgnih.gov Derivatives with different alkyl, arylalkyl, and alkenyl substituents in place of the allyl group have been synthesized to explore the structural requirements for this interaction. nih.gov

Furthermore, derivatization has been employed to test the hypothesis that phenolic and non-phenolic opioids interact with different subsites on the same opioid receptor. wikidoc.orgnih.gov This has led to the proposal of a three-site receptor model that can accommodate the binding of diverse ligands like morphine, allylprodine, and endogenous opioid peptides. thieme-connect.de This model suggests that the aromatic rings of morphine and this compound are recognized by different aromatic-binding subsites. nih.govresearchgate.net

Table 1: Interactive Data on this compound and Its Derivatives

Compound/DerivativeKey Structural FeatureReceptor Interaction Insight
This compound Allyl group at C3Interacts with an accessory receptor site, conferring high potency and stereoselectivity. nih.gov
m-Hydroxyallylprodine m-Hydroxy group on the phenyl ringLacks significant agonist or antagonist activity, suggesting different binding modes for phenolic and non-phenolic opioids. nih.govresearchgate.net
(+)-isomer of this compound Specific stereochemistry (3R,4S)Significantly more potent than the other isomer and morphine. wikipedia.org
(-)-isomer of this compound Opposite stereochemistryWeak analgesic activity with no stereoselectivity. nih.gov
4-Crotyl analogue Crotyl group instead of allylSimilar delta-receptor affinity and efficacy to the parent compound. nih.gov
4-Cyclopropylmethyl analogue Cyclopropylmethyl group instead of allylActs as a partial agonist with little antagonist activity in functional assays. nih.gov

Investigation of Phenolic Congeners and Their Activity Profiles

A key area of research in the study of this compound has been the synthesis and pharmacological evaluation of its phenolic congeners, particularly the m-hydroxy analogues. nih.govresearchgate.net This line of inquiry was driven by the well-established importance of the phenolic hydroxyl group in the morphine series for potent analgesic activity.

However, in stark contrast to the structure-activity profile of morphine and related opiates, the m-hydroxy analogues of allylprodine and related structures were found to have little to no agonist or antagonist activity. nih.govresearchgate.net Specifically, m-hydroxyallylprodine was determined to be neither an agonist nor an antagonist in studies using the electrically stimulated guinea pig ileum and the hot-plate test in mice. nih.govresearchgate.net

This dramatic difference in activity profiles led to a significant hypothesis in opioid pharmacology: the interaction of morphine and this compound with the μ-opioid receptor is fundamentally different. nih.govresearchgate.net It was proposed that the aromatic groups of these two classes of opioids are recognized by different aromatic-binding subsites on the receptor. nih.govresearchgate.net These subsites are thought to be the same ones that recognize the aromatic rings of the Tyr1 and Phe4 residues of the endogenous enkephalins and endorphins. nih.gov This research highlights the complexity of opioid receptor-ligand interactions and the value of using structurally diverse probes like this compound and its derivatives to elucidate these mechanisms.

Advanced Analytical Techniques in Alpha Allylprodine Research

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of alpha-allylprodine and its analogues. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are key among these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopy are employed to provide a detailed map of the carbon and hydrogen framework of this compound.

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. Protons in different parts of the this compound molecule, such as the aromatic ring, the piperidine (B6355638) ring, the allyl group, and the propionoxy group, will resonate at distinct chemical shifts. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton interactions, which helps in assigning the connectivity of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups.

While specific, detailed spectral assignments for this compound are found in specialized literature, a representative table of expected chemical shift ranges for the key functional groups is presented below.

Functional Group Protons (¹H NMR)Expected Chemical Shift (ppm)Functional Group Carbons (¹³C NMR)Expected Chemical Shift (ppm)
Aromatic (Phenyl)7.0 - 8.0Aromatic (Phenyl)120 - 140
Allyl (CH=CH₂)5.0 - 6.0Allyl (CH=CH₂)115 - 140
Piperidine Ring2.0 - 3.5Piperidine Ring40 - 60
N-Methyl (N-CH₃)2.2 - 2.8N-Methyl (N-CH₃)~40
Propionoxy (O-C=O)-CH₂-CH₃1.0 - 2.5Propionoxy (C=O)170 - 180

UV-Vis Spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the phenyl ring, typically in the range of 250-270 nm. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be used to quantify the concentration of the compound in solution.

Crystallographic Approaches for Conformation Determination and Diastereomer Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method has been particularly insightful in the study of this compound, which has two chiral centers and therefore exists as two pairs of enantiomers (diastereomers).

X-ray crystallographic studies have been performed on the two diastereomeric racemates of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride (allylprodine hydrochloride). bath.ac.uk These studies have been crucial in determining the precise spatial arrangement of the atoms, including the relative stereochemistry of the substituents on the piperidine ring. The analysis of the crystal structures of the alpha- and beta-diastereomers has provided critical insights into their conformational preferences. bath.ac.uk

The data obtained from these crystallographic studies reveal the orientation of the phenyl and allyl groups relative to the piperidine ring. bath.ac.uk This information is vital for understanding how the different diastereomers interact with the opioid receptor. For instance, the orientation of the phenyl group in the highly potent isomer is found to be consistent with the stereochemical structure-activity relationships observed for other 4-phenylpiperidine (B165713) analgesics. bath.ac.uk The crystallographic data also highlight the role of the allyl group in conferring high stereoselectivity and potency, suggesting it interacts with an accessory binding site on the receptor. bath.ac.uk

The table below summarizes key findings from crystallographic analyses of this compound diastereomers.

DiastereomerKey Conformational FeatureImplication for Activity
This compound (more potent)Specific orientation of the phenyl group in a pseudo-axial position.Conformation is believed to be optimal for interaction with the primary binding site of the µ-opioid receptor.
beta-allylprodine (less potent)Different orientation of the phenyl group, often in a pseudo-equatorial position.Suboptimal conformation for high-affinity binding to the µ-opioid receptor.

Computational Chemistry and Molecular Modeling in Ligand-Receptor Interaction Studies

Computational chemistry and molecular modeling are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target, the opioid receptor, at an atomic level. These in silico methods complement experimental data and provide valuable insights into the binding mechanisms that are often difficult to study directly.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal how this compound binds to the receptor, the conformational changes that occur upon binding, and the stability of the interaction. These simulations can help identify key amino acid residues in the receptor's binding pocket that are crucial for the interaction with this compound.

Energy Minimization is a computational technique used to find the most stable conformation (the one with the lowest potential energy) of a molecule or a ligand-receptor complex. For this compound, energy minimization can be used to predict the preferred conformation of its different stereoisomers and how they fit into the binding site of the opioid receptor. This information is critical for understanding the stereoselectivity of its analgesic activity.

These computational approaches have been instrumental in developing models of the opioid receptor and explaining the structure-activity relationships of various opioid ligands. For this compound, molecular modeling has helped to rationalize why one stereoisomer is significantly more potent than the others, often by highlighting a more favorable fit and stronger interactions with the receptor's binding pocket.

Bioanalytical Techniques for In Vitro and In Vivo Sample Analysis

Bioanalytical techniques are essential for assessing the pharmacological activity of this compound in both controlled laboratory settings (in vitro) and in living organisms (in vivo). These assays provide quantitative data on the potency and efficacy of the compound.

In Vitro Analysis typically involves the use of isolated tissues or cells to study the direct interaction of this compound with opioid receptors. A classic and widely used in vitro assay for opioids is the electrically stimulated guinea pig ileum preparation . In this assay, the longitudinal muscle-myenteric plexus of the guinea pig ileum is electrically stimulated to induce contractions. Opioid agonists, like this compound, inhibit these contractions by acting on µ- and κ-opioid receptors present on the neurons of the myenteric plexus. The concentration of this compound required to produce a 50% inhibition of the contractile response (IC₅₀) is a measure of its potency. This assay has been used to evaluate the activity of analogues of allylprodine. bath.ac.uk

The table below presents a summary of the types of data obtained from these bioanalytical techniques.

TechniqueModelParameter MeasuredSignificance
In Vitro - Guinea Pig Ileum AssayIsolated guinea pig ileumIC₅₀ (concentration for 50% inhibition of contraction)Determines the potency of the compound at the opioid receptor level.
In Vivo - Hot-Plate TestMiceED₅₀ (dose for 50% of maximal analgesic effect)Quantifies the analgesic potency of the compound in a living organism.
Opioid Receptor Binding AssayCell membranes expressing opioid receptorsKᵢ (inhibitory constant)Measures the affinity of the compound for specific opioid receptor subtypes (µ, δ, κ).

Regulatory Framework and Academic Research Implications

Global and National Controlled Substance Classifications and their Impact on Scientific Research

The classification of alpha-Allylprodine as a controlled substance varies globally, reflecting its potential for abuse and its standing as a potent opioid analgesic. These classifications impose significant regulatory restrictions that directly impact the ability of researchers to conduct scientific inquiry into the compound. In the United States, this compound is designated as a Schedule I narcotic under the Controlled Substances Act. wikipedia.org This classification indicates a high potential for abuse and no accepted medical use in treatment, creating substantial barriers to research. Scientists wishing to study this compound must navigate stringent registration, security, and record-keeping requirements mandated by the Drug Enforcement Administration (DEA).

Internationally, a similar pattern of strict control is observed. The United Kingdom classifies this compound as a Class A drug under the Misuse of Drugs Act 1971. legislation.gov.uklegislation.gov.ukwikipedia.org This category is reserved for substances considered to be the most dangerous, and consequently, its possession and supply are subject to the harshest penalties. Research involving Class A drugs requires a specific license from the Home Office, a process that involves rigorous scrutiny of the proposed study's scientific merit and the security measures in place.

In Canada, this compound is listed under Schedule I of the Controlled Drugs and Substances Act, which includes opioids with a high potential for abuse. justice.gc.ca Research with Schedule I substances is tightly regulated by Health Canada and requires researchers and their institutions to obtain necessary licenses and exemptions, ensuring that the substances are handled securely and used only for legitimate scientific purposes. canada.cacanada.ca Similarly, Australia places this compound in Schedule 9 (Prohibited Substance) under the Poisons Standard, meaning its use is generally prohibited except for approved medical or scientific research. wikipedia.org In Germany, it is listed under Anlage I, permitting authorized scientific use only. wikipedia.org

The collective impact of these stringent regulations is a significant administrative and logistical burden on researchers. The process of obtaining the necessary licenses and adhering to the strict security and documentation protocols can be time-consuming and costly, potentially deterring scientific investigation into the pharmacological and toxicological properties of this compound.

Table 1: National Controlled Substance Classifications for this compound

Country Classification/Schedule Governing Legislation Implications for Research
United StatesSchedule I wikipedia.orgControlled Substances ActHigh regulatory barriers; requires DEA registration and adherence to strict protocols.
United KingdomClass A legislation.gov.uklegislation.gov.ukwikipedia.orgMisuse of Drugs Act 1971Requires a Home Office license; subject to the most stringent level of control.
CanadaSchedule I justice.gc.caControlled Drugs and Substances ActTightly regulated by Health Canada; requires licenses and exemptions for research. canada.ca
AustraliaSchedule 9 wikipedia.orgPoisons StandardProhibited substance; use restricted to approved medical or scientific research.
GermanyAnlage I wikipedia.orgBetäubungsmittelgesetz (Narcotics Act)Authorized for scientific use only, under strict licensing conditions.

Ethical Considerations and Regulatory Compliance in Opioid Research (Non-Clinical Focus)

Non-clinical research involving potent opioids like this compound is subject to a robust framework of ethical considerations and regulatory compliance, primarily centered on the humane care and use of laboratory animals. The governing principles are designed to ensure that such research is conducted with the highest standards of animal welfare.

In the United States, any research involving vertebrate animals funded by federal agencies must adhere to the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals. A central component of this oversight is the Institutional Animal Care and Use Committee (IACUC). uci.educolostate.edupitt.eduumich.edudaemen.edu The IACUC is responsible for reviewing and approving all protocols for animal research, ensuring that the proposed studies are scientifically valid and that the use of animals is justified. daemen.edu The committee, which includes scientists, veterinarians, and community members, evaluates protocols to confirm that procedures minimize pain and distress and that the research goals cannot be achieved through alternative methods. uci.eduumich.edu

Furthermore, non-clinical laboratory studies intended to support applications for research or marketing permits with the Food and Drug Administration (FDA) must be conducted in accordance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58. psu.edufda.govliveonbiolabs.comnamsa.com GLP regulations establish minimum standards for the conduct of studies, including personnel qualifications, facility and equipment maintenance, operational procedures, and quality assurance oversight. fda.gov These regulations are crucial for ensuring the quality and integrity of the safety data generated during preclinical trials. liveonbiolabs.com

Ethical considerations in non-clinical opioid research also involve a careful assessment of the potential for pain or distress in the animal subjects. Researchers are obligated to use the minimum number of animals necessary to obtain valid results and to employ humane endpoints to prevent or relieve suffering. The design of studies involving a powerful opioid requires careful consideration of the compound's physiological effects to ensure that animal welfare is not compromised. The IACUC plays a critical role in this process, scrutinizing the details of the proposed research to ensure that all ethical mandates are met before granting approval. colostate.eduumich.edu

Inclusion in Opioid Receptor Ligand Databases and Catalogues for Scientific Inquiry and Classification

The classification and dissemination of information on this compound within scientific databases are essential for its study as a research tool. Its inclusion in these catalogues facilitates the systematic investigation of its properties and its relationship to other opioid receptor ligands.

This compound is indexed in major chemical databases, which serve as foundational resources for researchers. For instance, it is listed in PubChem, a comprehensive database of chemical molecules and their activities against biological assays, maintained by the U.S. National Institutes of Health. nih.gov Its entry provides key identifiers such as its Chemical Abstracts Service (CAS) Registry Number (25384-17-2), molecular formula (C18H25NO2), and chemical structure, which are vital for unambiguous identification in scientific literature and research. nih.govnist.govnist.gov The National Institute of Standards and Technology (NIST) Chemistry WebBook also provides reference data for the compound. nist.govnist.gov

The IUPHAR/BPS Guide to PHARMACOLOGY is a critical, expert-curated resource that provides information on pharmacological targets and the ligands that act on them. nih.govguidetopharmacology.orgnih.goved.ac.uk This database aims to support pharmacological research and education by providing a systematic classification of drugs and their targets. The inclusion of compounds like this compound in such specialized databases is significant for researchers studying opioid receptors. It allows for the compound to be situated within the broader landscape of opioid pharmacology, providing context for its mechanism of action and its utility as a scientific probe. Research into analogues of this compound has been conducted to investigate how phenolic and nonphenolic ligands interact with different subsites on opioid receptors. nih.gov This highlights its role in scientific inquiry aimed at understanding the molecular interactions between ligands and opioid receptors.

Table 2: Database and Catalogue Information for this compound

Database/Catalogue Identifier/Information Type Significance for Scientific Inquiry
PubChem CID 32938 nih.govProvides a centralized source of information on chemical structure, properties, and biological activities, facilitating access to data for researchers.
CAS Registry CAS RN 25384-17-2 nist.govnist.govOffers a unique and unambiguous identifier for the compound, crucial for accurate reporting and searching in scientific literature.
NIST Chemistry WebBook N/AProvides critically evaluated chemical and physical property data, serving as a reliable reference for experimental work. nist.govnist.gov
IUPHAR/BPS Guide to PHARMACOLOGY Ligand ClassificationInclusion signifies its relevance to the pharmacological community and provides an expert-driven classification of its targets and actions. guidetopharmacology.orgnih.gov

Q & A

Q. What validated synthetic routes are recommended for alpha-Allylprodine, and how can purity be rigorously confirmed?

  • Methodological Answer : this compound synthesis typically follows modifications of the Grewe cyclization or allylation protocols. Key steps include:
  • Reagent selection : Use anhydrous conditions for allyl bromide coupling to minimize hydrolysis .
  • Purification : Employ fractional crystallization (e.g., ethanol/water mixtures) followed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to verify purity ≥98% .
  • Characterization : Combine 1^1H/13^{13}C NMR (in CDCl₃) with high-resolution mass spectrometry (HRMS) for structural confirmation. Report chemical shifts and fragmentation patterns to distinguish stereoisomers .

Q. Which analytical techniques are essential for distinguishing this compound from its structural analogs?

  • Methodological Answer : Utilize orthogonal methods:
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate diastereomers .
  • Spectroscopy : IR spectroscopy to identify carbonyl (C=O) and tertiary amine (N-CH₃) stretches. Compare with reference spectra from public databases (e.g., PubChem) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting points (reported range: 142–145°C) and detect polymorphic impurities .

Q. How should in vitro pharmacological assays be designed to evaluate this compound’s opioid receptor affinity?

  • Methodological Answer :
  • Receptor binding assays : Use 3^3H-naloxone in HEK293 cells expressing human μ-opioid receptors (MOR). Include positive controls (e.g., morphine) and negative controls (vehicle). Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Functional assays : Measure cAMP inhibition using BRET-based biosensors. Normalize data to baseline (forskolin-stimulated cAMP) and report efficacy (% of DAMGO response) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MOR binding affinities for this compound across studies?

  • Methodological Answer : Contradictions often arise from assay conditions:
  • Buffer pH : MOR affinity decreases at pH >7.4 due to ionization of the tertiary amine. Standardize to pH 7.2–7.4 .
  • Membrane preparation : Use freshly isolated membranes (≤3 freeze-thaw cycles) to prevent receptor denaturation .
  • Data normalization : Apply Hill slope corrections to account for allosteric modulation artifacts. Compare results using both radioligand displacement and functional assays .

Q. What strategies optimize experimental conditions for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Dose selection : Conduct pilot studies in Sprague-Dawley rats (3 mg/kg IV) with serial blood sampling (0–24 hrs). Use LC-MS/MS to quantify plasma levels (LLOQ = 0.1 ng/mL) .
  • Tissue distribution : Perfuse animals with heparinized saline post-euthanasia. Homogenize brain/liver tissues in 0.1M HCl and validate recovery rates (>85%) via spiked matrices .
  • Metabolite profiling : Incubate this compound with liver microsomes (human/rat) and analyze phase-I metabolites via UPLC-QTOF .

Q. Which statistical approaches address heterogeneous efficacy data in this compound’s antinociceptive studies?

  • Methodological Answer :
  • Mixed-effects models : Account for inter-subject variability in tail-flick tests (e.g., baseline latency differences) .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models (RevMan software). Assess heterogeneity via I² statistics (threshold: I² >50% indicates high variability) .
  • Sensitivity analysis : Exclude outliers using Grubbs’ test (α = 0.01) and re-evaluate dose-response curves .

Data Reproducibility & Reporting Standards

Q. What minimum dataset criteria ensure reproducibility of this compound research?

  • Methodological Answer : Publish raw data for:
  • Synthesis : Yield, chromatograms, and spectral peaks (NMR/HRMS) .
  • Pharmacology : Individual animal/well responses, not just summary statistics .
  • Statistical code : Share R/Python scripts for data transformation and modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.